Intramolecular Hydrogen Bond Stabilization Energy: 2-Pyridyl Enol vs. Phenyl Analog
Computational studies on a closely related 2-pyridyl amide enol system demonstrate that the intramolecular O-H⋯N hydrogen bond provides a stabilization of 12.8 kcal/mol compared to the corresponding phenyl-substituted enol [1]. While this value is derived from an amide enol rather than the free enol, the same intramolecular hydrogen bonding motif is directly applicable to (Z)-2-(Pyridin-2-yl)ethenol due to the conserved 2-pyridyl ethenol core structure [1].
| Evidence Dimension | Enol stabilization energy via intramolecular hydrogen bonding |
|---|---|
| Target Compound Data | Not directly measured for (Z)-2-(Pyridin-2-yl)ethenol; inferred from structurally analogous 2-pyridyl amide enol |
| Comparator Or Baseline | Phenyl-substituted amide enol (lacks pyridine nitrogen) |
| Quantified Difference | +12.8 kcal/mol stabilization for the 2-pyridyl system |
| Conditions | DFT computational analysis; acetonitrile solvent model |
Why This Matters
This significant stabilization energy quantifies the enhanced thermodynamic preference for the Z-enol form, directly influencing its persistence in solution and its suitability for reactions requiring a stable enol tautomer.
- [1] Acton, A., Allen, A. D., Antunes, L. M., Fedorov, A. V., Najafian, K., Tidwell, T. T., & Wagner, B. D. (2002). Amination of pyridylketenes: experimental and computational studies of strong amide enol stabilization by the 2-pyridyl group. Journal of the American Chemical Society, 124(46), 13790-13794. View Source
